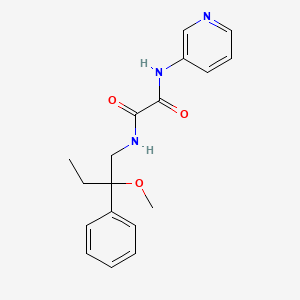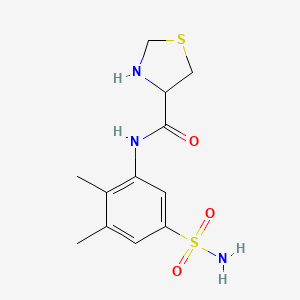
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, also known as MPPO, is a synthetic compound that has gained attention in the scientific community due to its potential for use as a research tool. MPPO is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning, memory, and inflammation. In
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A novel approach in the synthesis of di- and mono-oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes demonstrates the versatility and efficiency of incorporating oxalamide functionalities. This method highlights the potential for creating a wide range of oxalamide derivatives, including N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, showcasing its relevance in synthetic organic chemistry and material science (Mamedov et al., 2016).
Applications in Solar Cell Technology
Research into co-sensitized solar cells has revealed the use of pyridine derivatives, closely related to N1-(2-methoxy-2-phenylbutyl)-N2-(pyridin-3-yl)oxalamide, to enhance the performance of dye-sensitized solar cells (DSSCs). These derivatives, when used as co-adsorbents with a ruthenium complex N719, have shown significant improvement in solar energy conversion efficiency. This application underlines the potential of such compounds in renewable energy technologies (Wei et al., 2015).
Catalysis and Organic Transformations
N,N'-Bis(pyridin-2-ylmethyl)oxalamide, a compound structurally related to the chemical , has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery opens up new avenues for the development of catalytic processes in organic synthesis, highlighting the compound's utility in facilitating complex chemical transformations (Bhunia et al., 2022).
Propriétés
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-18(24-2,14-8-5-4-6-9-14)13-20-16(22)17(23)21-15-10-7-11-19-12-15/h4-12H,3,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSGZCIGEGGHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2676171.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)
![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-L-methionine](/img/structure/B2676178.png)


![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)
![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2676185.png)
![1,3-dimethyl-7-(2-phenylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-cyclopropyl-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2676191.png)
